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molecular formula C11H12BrNO2 B8306658 2'-acetyl-2-bromo-N-methylacetanilide

2'-acetyl-2-bromo-N-methylacetanilide

Cat. No. B8306658
M. Wt: 270.12 g/mol
InChI Key: CZSFXUAMMVLHCF-UHFFFAOYSA-N
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Patent
US06703387B2

Procedure details

404 mg (2 mmol) of bromoacetyl bromide were added to a stirred, ice-cooled solution of 298 mg (2 mmol) of 2′-(methylamino)acetophenone in 5 ml of dichloromethane. The mixture was stirred for 20 minutes then 2 ml of 1M sodium hydroxide solution were added and stirring was continued for a further 15 minutes. The resulting solution was washed with 2M hydrochloric acid and saturated sodium bicarbonate solution, dried over magnesium sulphate and evaporated to dryness to give 2.1 g of 2′-acetyl-2-bromo-N-methylacetanilide as a viscous gum. 1H NMR (400 MHz CDCl3) δ: 2.54 (3H,s), 3.16 (3H,s), 3.45-3.52 (2H,q), 7.34 (1H,dd), 7.48 (1H,dt), 7.56 (1H,dt), 7.77 (1H,dd).
Quantity
404 mg
Type
reactant
Reaction Step One
Quantity
298 mg
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
2 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][CH2:2][C:3](Br)=[O:4].[CH3:6][NH:7][C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][C:9]=1[C:14](=[O:16])[CH3:15].[OH-].[Na+]>ClCCl>[C:14]([C:9]1[CH:10]=[CH:11][CH:12]=[CH:13][C:8]=1[N:7]([CH3:6])[C:3](=[O:4])[CH2:2][Br:1])(=[O:16])[CH3:15] |f:2.3|

Inputs

Step One
Name
Quantity
404 mg
Type
reactant
Smiles
BrCC(=O)Br
Step Two
Name
Quantity
298 mg
Type
reactant
Smiles
CNC1=C(C=CC=C1)C(C)=O
Name
Quantity
5 mL
Type
solvent
Smiles
ClCCl
Step Three
Name
Quantity
2 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
was continued for a further 15 minutes
Duration
15 min
WASH
Type
WASH
Details
The resulting solution was washed with 2M hydrochloric acid and saturated sodium bicarbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
C(C)(=O)C1=C(N(C(CBr)=O)C)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 2.1 g
YIELD: CALCULATEDPERCENTYIELD 388.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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